

LASSBio-1135: A Dual-Action Anti-Inflammatory Agent

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Compound of Interest

Compound Name: LASSBio-1135

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **LASSBio-1135**, an imidazo[1,2-a]pyridine derivative, as a potential anti-inflammatory agent. **LASSBio-1135** exhibits a novel dual mechanism of action, functioning as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4][5]} This multitarget approach suggests its potential efficacy in treating both inflammatory and neuropathic pain.^{[1][3][4]}

Core Mechanism of Action

LASSBio-1135 was initially investigated as a potential cyclooxygenase-2 (COX-2) inhibitor but was found to be a weak inhibitor of this enzyme.^{[1][2][3]} Further investigation revealed its more potent activities as a non-competitive antagonist of the TRPV1 receptor and an inhibitor of TNF- α release.^{[1][3][4]} The inhibition of TNF- α production is mediated by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.^{[1][2][3]} This dual functionality allows **LASSBio-1135** to modulate key pathways in both neurogenic and immune-mediated inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of **LASSBio-1135** in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of **LASSBio-1135**

Target	Assay	Key Parameter	Value	Reference
TRPV1	Capsaicin-induced currents in TRPV1-expressing <i>Xenopus</i> oocytes	IC ₅₀	580 nM	[1][3]
TNF-α	LPS-stimulated murine peritoneal macrophages	IC ₅₀	546 nM - 642 nM	[1][2][3]
COX-2	---	IC ₅₀	18.5 μM	[1][2]

Table 2: In Vivo Efficacy of **LASSBio-1135** in Carrageenan-Induced Thermal Hyperalgesia

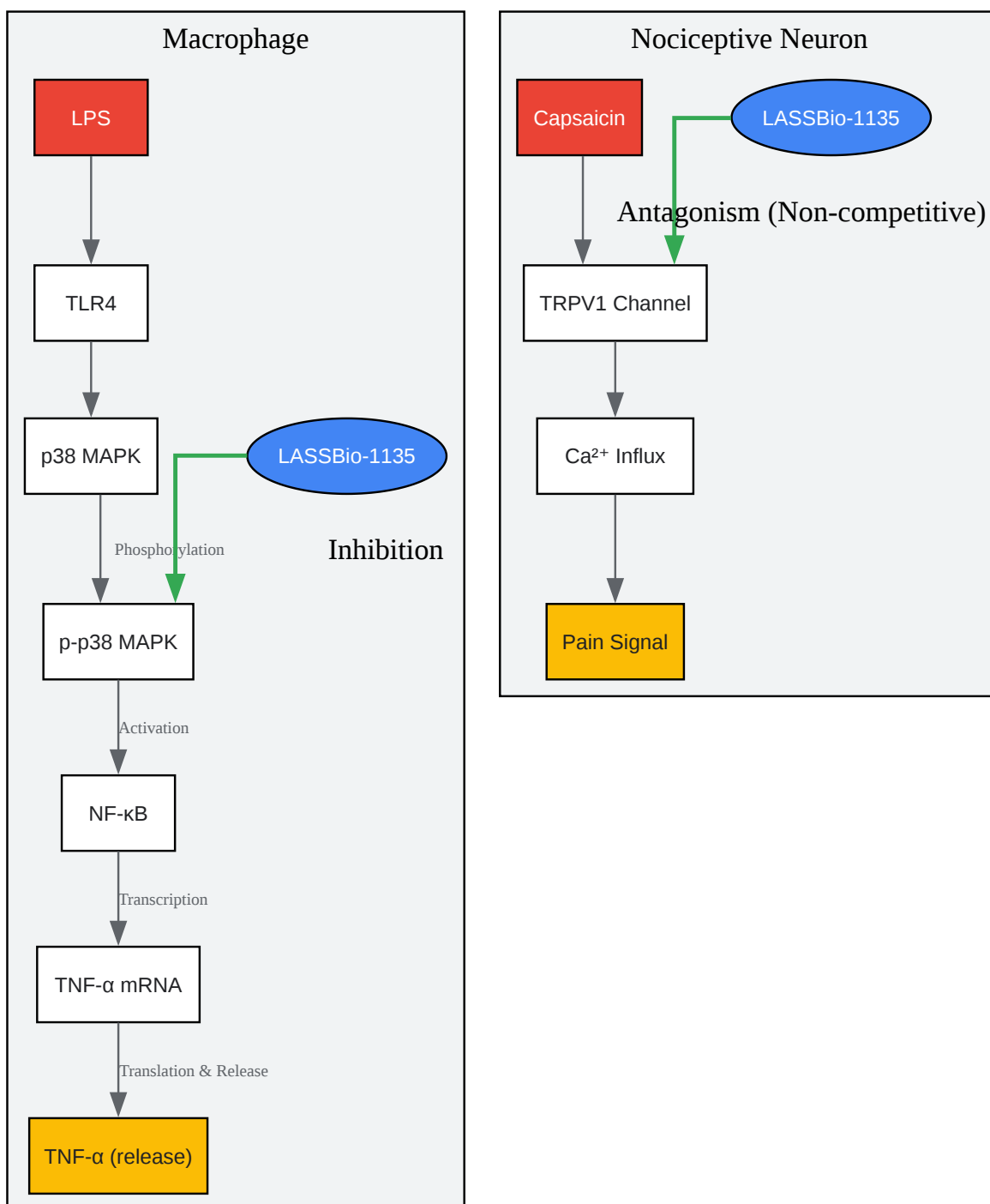
Dose (p.o.)	Time Point (post-carrageenan)	Effect on Thermal Hyperalgesia	Reference
10 μmol/kg	4 hours	Partial reduction	[3]
100 μmol/kg	1-4 hours	Marked reduction	[2][3]

Table 3: In Vivo Efficacy of **LASSBio-1135** in a Neuropathic Pain Model (Partial Sciatic Ligation)

Dose (p.o.)	Effect	Reference
100 μmol/kg	Reversal of thermal hyperalgesia and mechanical allodynia	[3][4]

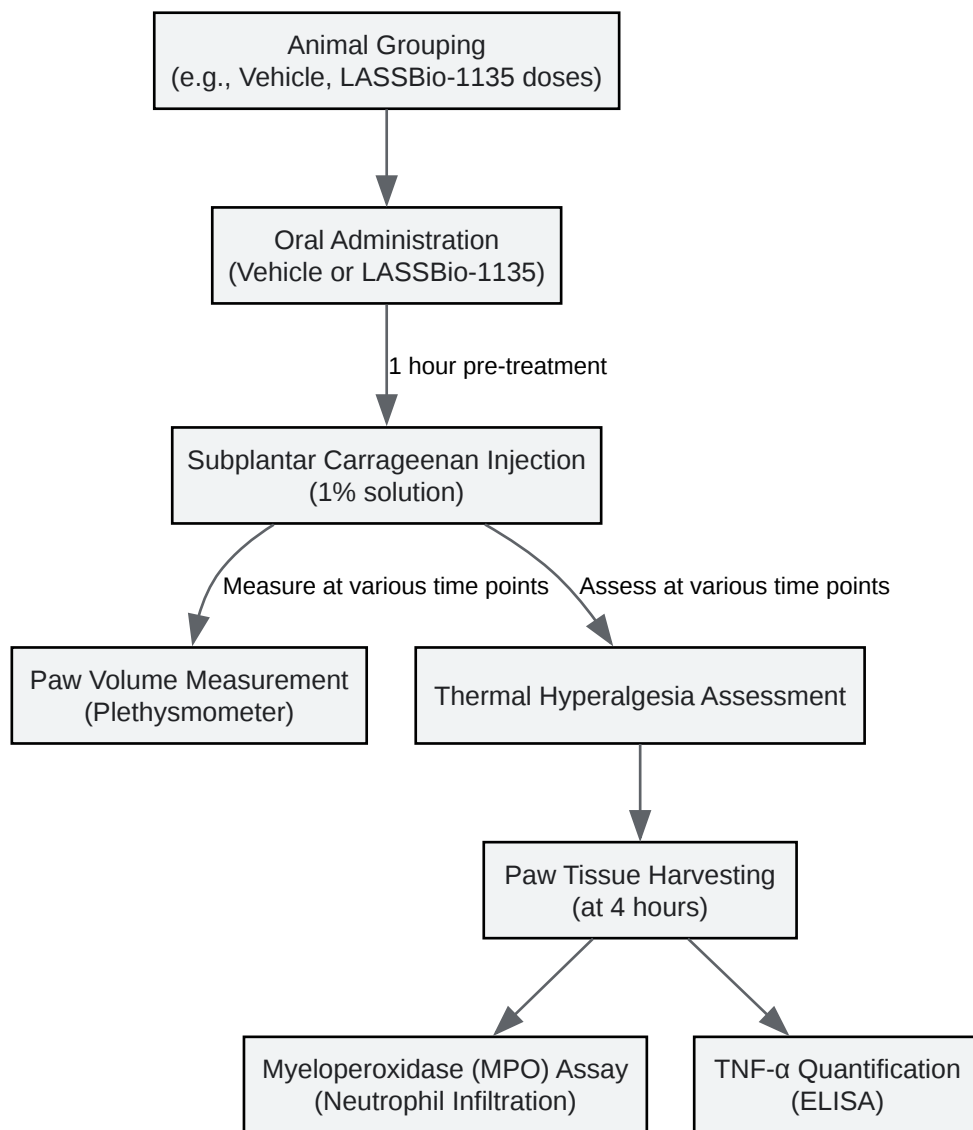
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for **LASSBio-1135**'s anti-inflammatory action and a typical experimental workflow for its evaluation.



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Dual mechanism of action of **LASSBio-1135**.



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Workflow for carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This model is a standard method for evaluating acute inflammation.[6][7][8][9]

- Animals: Male Swiss mice or Wistar rats are typically used.[2][6]
- Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
- Drug Administration: **LASSBio-1135** is suspended in a vehicle (e.g., 5% arabic gum in saline) and administered orally (p.o.) at doses of 10 $\mu\text{mol/kg}$ and 100 $\mu\text{mol/kg}$. [2] The control group receives an equal volume of the vehicle.[2]
- Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[2][6]
- Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6] The degree of swelling is calculated by subtracting the initial paw volume from the post-injection volume. [6]
- Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a radiant heat source is measured to assess thermal hyperalgesia.[1][10]

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the inflamed tissue, a hallmark of acute inflammation.[11]

- Tissue Preparation: Four hours after the carrageenan injection, the animals are euthanized, and the inflamed paw tissue is harvested.[1][2]
- Homogenization: The tissue is homogenized in an appropriate buffer.
- Enzyme Assay: MPO activity in the homogenate is determined spectrophotometrically.[11] The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a color change that can be measured.
- Data Expression: MPO activity is typically expressed as units per milligram of tissue.

TNF- α Measurement in Macrophage Culture

This in vitro assay assesses the direct effect of **LASSBio-1135** on cytokine production by immune cells.

- **Cell Culture:** Murine peritoneal macrophages are harvested and cultured.
- **Stimulation:** The macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce TNF- α production.[\[1\]](#)[\[2\]](#)
- **Treatment:** **LASSBio-1135** is added to the cell cultures at various concentrations.
- **Quantification:** The concentration of TNF- α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[\[11\]](#)

TNF- α Measurement in Paw Tissue

This ex vivo assay measures the effect of **LASSBio-1135** on TNF- α levels at the site of inflammation.

- **Tissue Preparation:** As with the MPO assay, inflamed paw tissue is harvested 4 hours post-carrageenan injection.[\[1\]](#)[\[2\]](#)
- **Homogenization:** The tissue is homogenized, and the supernatant is collected after centrifugation.
- **Quantification:** The level of TNF- α in the tissue homogenate is determined by ELISA.

Conclusion

LASSBio-1135 presents a promising profile as a multi-target anti-inflammatory and analgesic agent. Its ability to dually antagonize TRPV1 and inhibit TNF- α production via the p38 MAPK pathway provides a strong rationale for its development in the context of both acute and chronic inflammatory and pain conditions. The data summarized in this guide underscore its potential and provide a foundation for further preclinical and clinical investigation.

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